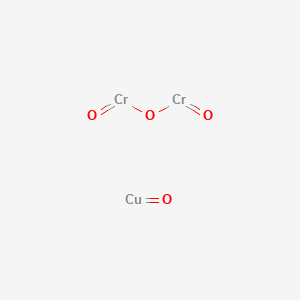

Oxocopper; oxo-(oxochromiooxy)chromium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromium complexes often involves intricate reactions that yield various oxidation states and coordination environments. For instance, chromium(V)-oxo complexes with macrocyclic ligands have been synthesized, showcasing the ability to form highly oxidized transition metal complexes. These complexes serve as precursors for labeling with oxygen-18, demonstrating a method for synthesizing oxygen-labeled oxo complexes in high yields (Collins, T. J., Slebodnick, C., & Uffelman, E., 1990).

Molecular Structure Analysis

The molecular structure of chromium complexes reveals diverse coordination geometries and electronic configurations. For example, chromium(III)-superoxo complexes exhibit structures where the chromium center is coordinated to a superoxo ligand, indicative of their role in oxygen atom transfer reactions and mimicking the function of cysteine dioxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2012).

Chemical Reactions and Properties

Chromium complexes are known for their diverse reactivity, particularly in oxidation reactions. The reactivity of chromium(III)-superoxo complexes in C-H bond activation of hydrocarbons demonstrates their potential as models for understanding the mechanisms of oxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2010).

Physical Properties Analysis

Investigations into the physical properties of chromium complexes, such as their magnetic and electronic structures, provide insights into the underlying principles governing their stability and reactivity. Studies on oxo-bridged dinuclear chromium(III) complexes, for example, correlate optical and magnetic properties with the basicity of the oxo bridge, revealing the complex interplay between structure and function (Morsing, T. J., Bendix, J., Weihe, H., & Døssing, A., 2014).

Chemical Properties Analysis

The chemical properties of chromium complexes, such as their ability to engage in oxygen atom transfer reactions, are crucial for understanding their behavior in catalytic and environmental processes. The formation of Cr(IV)-oxo complexes during these reactions exemplifies the dynamic chemistry of chromium and its potential for synthetic applications (Cho, J., Woo, J., & Nam, W., 2012).

科学的研究の応用

- Summary of the Application: Oxocopper; oxo-(oxochromiooxy)chromium, also known as Copper chromite, is used as a catalyst in organic chemistry . It is of great interest to chemists for its catalytic properties .

- Methods of Application or Experimental Procedures: Copper chromite is usually produced by thermal decomposition of copper ammonium chromate . This is easily prepared from copper (II) sulfate, ammonium, sodium, or potassium dichromate, and aqueous ammonia . The copper ammonium chromate precipitates as an orange-brown solid, and can be washed, dried, and finally heated for a period of time at about 350°C to produce the final product of copper chromite .

- Results or Outcomes: Copper chromite is used in the synthesis of pyridine from niacin . Like Raney nickel, it is used in hydrogenation reactions in organic chemistry .

Safety And Hazards

特性

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULFYAFFAGNFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

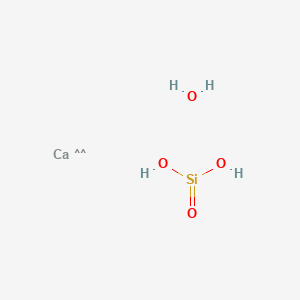

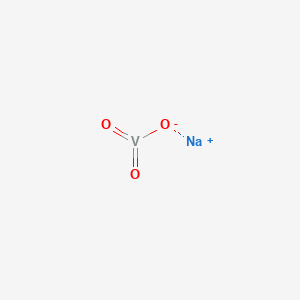

O=[Cr]O[Cr]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxocopper; oxo-(oxochromiooxy)chromium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)